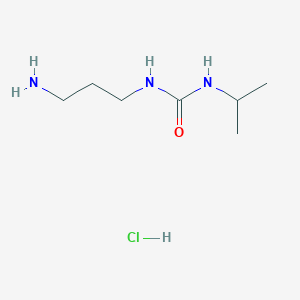

1-(3-Aminopropyl)-3-isopropylurea hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate and chloroacetic acid . Another method involves the radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride .

Molecular Structure Analysis

While specific structural data for 1-(3-Aminopropyl)-3-isopropylurea hydrochloride was not found, related compounds such as 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride and 1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride have been studied .

Chemical Reactions Analysis

In the synthesis of related compounds, reactions were carried out in pure water or saline, and the yield and size of the resulting microgels were influenced by the NaCl concentration and the type of initiator used .

Physical And Chemical Properties Analysis

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a white, crystalline solid that is soluble in water and ethanol.

Applications De Recherche Scientifique

Organic Synthesis

“1-(3-Aminopropyl)-3-isopropylurea hydrochloride” serves as a valuable raw material and intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, forming new compounds with potential applications in different fields. For instance, it can react with certain triazolopyrimidines to produce novel heterocyclic compounds, which might have applications in developing new pharmaceuticals .

Pharmaceutical Industry

In the pharmaceutical sector, this compound can be used to synthesize active pharmaceutical ingredients (APIs) and intermediates. The presence of both amine and urea functionalities allows for the creation of a wide range of medicinal compounds, potentially useful in drug design and development for various therapeutic areas .

Agrochemicals

The compound’s reactivity with other chemicals makes it a candidate for creating agrochemicals. It could be used to synthesize compounds with pesticidal or herbicidal properties, contributing to the development of new products that help protect crops and improve agricultural yields .

Dyestuff

In the field of dyestuffs, “1-(3-Aminopropyl)-3-isopropylurea hydrochloride” can be involved in the synthesis of colorants. Its chemical properties may allow it to bind to textiles, providing a basis for creating new dyes with desirable properties such as colorfastness and brightness .

Nanotechnology

Peptides derived from this compound could be used in nanosystems for medical applications, such as diagnosing and managing bacterial sepsis. Due to their biocompatibility and specificity, these peptides can be part of innovative nanotechnology approaches, enhancing the efficacy of diagnostic tools and therapeutic agents .

Polymer Science

The compound can be used in the synthesis of cationic microgels with primary amines through surfactant-free, radical precipitation copolymerization. These microgels have potential applications in drug delivery systems, tissue engineering, and as sensors due to their physicochemical properties .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of action

Compounds with an aminopropyl group, like “1-(3-Aminopropyl)-3-isopropylurea hydrochloride”, often interact with various biological targets. For instance, they can bind to receptors, enzymes, or other proteins within the cell . The exact target would depend on the specific structure of the compound and the biological context.

Mode of action

The mode of action would depend on the specific target of the compound. For example, if the compound binds to an enzyme, it might inhibit or enhance the enzyme’s activity. This could lead to changes in the biochemical reactions that the enzyme is involved in .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the products of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the aminopropyl group might influence how well the compound is absorbed and distributed within the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For instance, if the compound inhibits an enzyme, this could lead to a decrease in the products of the enzyme’s reactions .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

1-(3-aminopropyl)-3-propan-2-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O.ClH/c1-6(2)10-7(11)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURIYGVQPUBLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)-3-isopropylurea hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)

![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)

![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)

amine hydrochloride](/img/structure/B1440255.png)